molecular formula C10H12O3S B14522120 Methyl 2-(ethanesulfinyl)benzoate CAS No. 62331-88-8

Methyl 2-(ethanesulfinyl)benzoate

Cat. No.: B14522120
CAS No.: 62331-88-8
M. Wt: 212.27 g/mol
InChI Key: KTJZUZSHQADTTH-UHFFFAOYSA-N
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Description

Methyl 2-(ethanesulfinyl)benzoate is an organosulfur compound featuring a benzoate ester backbone with an ethanesulfinyl (–SO–C₂H₅) substituent at the 2-position.

Properties

CAS No.

62331-88-8

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 2-ethylsulfinylbenzoate

InChI

InChI=1S/C10H12O3S/c1-3-14(12)9-7-5-4-6-8(9)10(11)13-2/h4-7H,3H2,1-2H3

InChI Key

KTJZUZSHQADTTH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(ethanesulfinyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method includes the reaction of benzoic acid with methanol using sulfuric acid as a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to enhance the efficiency and yield of the esterification process . These catalysts are preferred due to their recoverability and reusability, which minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(ethanesulfinyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Ethanethiol derivatives.

    Substitution: Nitrobenzoates, bromobenzoates, etc.

Scientific Research Applications

Methyl 2-(ethanesulfinyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(ethanesulfinyl)benzoate involves its interaction with molecular targets through its ethanesulfinyl group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The compound’s effects are mediated through pathways involving sulfoxide and ester functionalities, which play a role in its reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Sulfonylurea Herbicides (e.g., Bensulfuron-methyl, Metsulfuron-methyl): Substituent: Sulfonylurea (–SO₂–NH–CO–NH–) groups attached to heterocyclic rings (pyrimidine or triazine) . Properties: High stability due to sulfonyl groups; used as herbicides due to acetolactate synthase inhibition.

Methyl 2-(Methylamino)Benzoate: Substituent: Methylamino (–NHCH₃) at the 2-position . Properties: Basic amino group enhances solubility in polar solvents; used in pharmaceutical synthesis. Contrast: The sulfinyl group is electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating amino groups .

Phosphorylated Benzoates (e.g., Compound 21 in ):

  • Substituent : Phosphoryl–imidazole moieties.
  • Properties : High reactivity in hydrolysis due to phosphoryl–oxygen bonds; used as enzyme mimics.
  • Contrast : The ethanesulfinyl group may confer milder hydrolysis kinetics compared to phosphoryl esters .

Physicochemical Properties

Table 1: Comparative Data for Benzoate Derivatives
Compound Name Substituent Molecular Weight (g/mol) Solubility (Predicted) LogP (Estimated)
Methyl 2-(ethanesulfinyl)benzoate –SO–C₂H₅ 228.28 Moderate in DMSO 1.8
Bensulfuron-methyl –SO₂–NH–pyrimidine 410.41 Low in water 2.5
Methyl 2-(methylamino)benzoate –NHCH₃ 165.19 High in ethanol 1.2

Notes:

  • The sulfinyl group increases polarity compared to methylamino but less than sulfonylurea groups.
  • LogP values suggest moderate lipophilicity for the target compound, suitable for membrane penetration.

Toxicological and Environmental Profiles

  • Methyl Benzoate (): Low acute toxicity (LD₅₀ > 2000 mg/kg in rats) due to rapid ester hydrolysis .

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